molecular formula C10H17NO2 B2533310 1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}prop-2-en-1-one CAS No. 2136045-76-4

1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2533310
CAS No.: 2136045-76-4
M. Wt: 183.251
InChI Key: QSFFOCPJJCAWCK-MRVPVSSYSA-N
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Description

1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}prop-2-en-1-one is a chemical compound that features a piperidine ring substituted with a hydroxyethyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and an appropriate aldehyde or ketone.

    Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the piperidine to the carbonyl group of the aldehyde or ketone, followed by dehydration to form the prop-2-en-1-one moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The prop-2-en-1-one moiety can be reduced to form a saturated ketone.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated ketone.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenylprop-2-en-1-one: Similar structure but lacks the piperidine ring.

    1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but lacks the hydroxyethyl group.

    1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but contains a phenyl ring instead of a piperidine ring.

Uniqueness

1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}prop-2-en-1-one is unique due to the presence of both the hydroxyethyl group and the piperidine ring. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

1-[4-[(1R)-1-hydroxyethyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-10(13)11-6-4-9(5-7-11)8(2)12/h3,8-9,12H,1,4-7H2,2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFFOCPJJCAWCK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCN(CC1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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